5-BROMO-2,3-DIMETHOXYBENZALDEHYDE 1-METHYL-1-(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE
Overview
Description
5-Bromo-2,3-dimethoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, methoxy groups, a nitro group, and a benzisothiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dimethoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves multiple steps:
Starting Material: The synthesis begins with 5-bromo-2,3-dimethoxybenzaldehyde, which can be prepared from 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Hydrazone Formation: The aldehyde group of 5-bromo-2,3-dimethoxybenzaldehyde reacts with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives, which can be used in organic synthesis and material science .
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitro group and benzisothiazole moiety contributes to its biological activity .
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including as antimicrobial agents and enzyme inhibitors .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dimethoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: The nitro group and benzisothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxybenzaldehyde: Shares the benzaldehyde core but lacks the hydrazone and nitrobenzisothiazole moieties.
2,3-Dimethoxybenzaldehyde: Lacks the bromine and nitrobenzisothiazole groups, making it less reactive.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and applications.
Uniqueness
The uniqueness of 5-bromo-2,3-dimethoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2,3-dimethoxyphenyl)methylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O6S/c1-21(19-9-10-6-11(18)7-14(27-2)16(10)28-3)17-13-5-4-12(22(23)24)8-15(13)29(25,26)20-17/h4-9H,1-3H3/b19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGWYRGBBZQDE-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=C(C(=CC(=C3)Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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